molecular formula C16H17Cl2NO3S B6434404 2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide CAS No. 2419728-56-4

2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B6434404
CAS No.: 2419728-56-4
M. Wt: 374.3 g/mol
InChI Key: IQBFKSFMAGYOOO-UHFFFAOYSA-N
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Description

2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-4-methoxybenzenesulfonamide
  • 4-methoxy-N-[2-(propan-2-yl)phenyl]benzenesulfonamide

Uniqueness

2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2,5-Dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are a class of compounds known for their antimicrobial properties, and this particular compound has been studied for its effects on various biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18Cl2NO3S\text{C}_16\text{H}_{18}\text{Cl}_2\text{N}\text{O}_3\text{S}

This structure features two chlorine substituents, a methoxy group, and a sulfonamide functional group, which contribute to its biological activity.

Biological Activity Overview

Research has indicated that sulfonamide derivatives possess various biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The specific activity of this compound against different bacterial strains is currently under investigation.

Cardiovascular Effects

A study evaluated the effects of related sulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that certain derivatives could significantly alter perfusion pressure, suggesting potential cardiovascular implications . The experimental design is summarized in the following table:

Group Compound Dose (nM)
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001
III2,5-Dichloro-N-(4-nitro-phenyl)-sulfonamide0.001
IV4-(2-Aminoethyl)-benzenesulfonamide0.001
V4-[3-(4-Nitrophenyl)-ureido]-sulfonamide0.001

The results indicated that the compound significantly influenced perfusion pressure over time .

Case Studies

  • Antimicrobial Efficacy : A comparative study on various sulfonamides demonstrated that derivatives with halogen substitutions exhibited enhanced antimicrobial activity against resistant strains of bacteria compared to non-halogenated counterparts .
  • Cardiovascular Research : A recent investigation into the cardiovascular effects of sulfonamides found that specific modifications in the chemical structure could lead to significant changes in coronary resistance and perfusion pressure, highlighting the potential therapeutic applications in cardiovascular diseases .

Pharmacokinetic Considerations

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models suggest varying permeability profiles based on different cellular models .

Properties

IUPAC Name

2,5-dichloro-4-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO3S/c1-10(2)11-6-4-5-7-14(11)19-23(20,21)16-9-12(17)15(22-3)8-13(16)18/h4-10,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBFKSFMAGYOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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